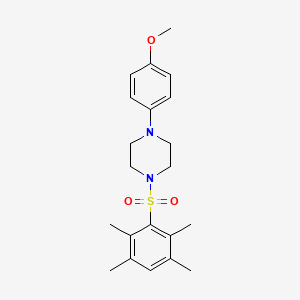

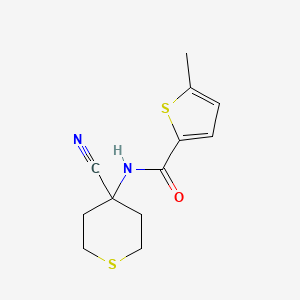

![molecular formula C17H16BrN3O3S B2718359 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1039433-07-2](/img/structure/B2718359.png)

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as benzo[d]imidazo[2,1-b]thiazoles have been used in various chemical reactions . The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions.Applications De Recherche Scientifique

Electrophilic Substitution Reactions and Synthesis

Research on benzo[b]thiophen derivatives, such as the study by Clarke, Scrowston, and Sutton (1973), explores electrophilic substitution reactions, including bromination and nitration, which are crucial for the synthesis of various compounds. These methods can be applied to synthesize complex molecules with specific functional groups, indicating a pathway for creating derivatives of complex thiazolium compounds (Clarke, Scrowston, & Sutton, 1973).

Reactions of Ring-Expanded Xanthines

The study on ring-expanded xanthines by Bhan and Hosmane (1993) discusses bromination and base-catalyzed reactions, providing insights into the structural modification of heterocyclic compounds. This research highlights the flexibility in modifying heterocyclic rings, which is relevant for designing thiazolium-based compounds with specific properties (Bhan & Hosmane, 1993).

Imaging Application of Sulfur and Nitrogen Compounds

Wen's (2000) research on the effects of sulfur and nitrogen-containing compounds on the imaging process of silver halide demonstrates the application of such compounds in photographic science. This indicates the potential of thiazolium compounds in imaging technologies (Wen, 2000).

Synthesis and Antihyperglycemic Evaluation

Research on thiazolylmethoxyphenyl pyrimidines by Bhosle et al. (2015) evaluates the antihyperglycemic activity of synthesized compounds. This suggests the utility of thiazolium compounds in medicinal chemistry, specifically in the development of treatments for conditions like diabetes (Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015).

Structural Studies on Aminoimidazolinium Bromides

Dobrowolski et al. (2007) conducted structural studies on aminoimidazolinium bromides, focusing on the tautomer preference of the aminoimidazoline moiety. This research is essential for understanding the structural aspects and stability of thiazolium and imidazolium compounds, which could influence their scientific applications (Dobrowolski, Cyrański, Pisklak, Wawer, & Matosiuk, 2007).

Orientations Futures

Propriétés

IUPAC Name |

5-(4-nitrophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N3O3S.BrH/c21-17(13-6-8-15(9-7-13)20(22)23)12-18(14-4-2-1-3-5-14)16-19(17)10-11-24-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVMYNPSHRSOKS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

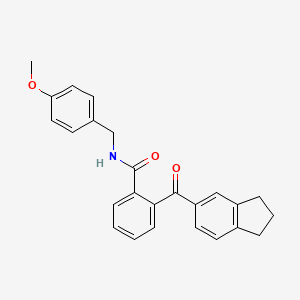

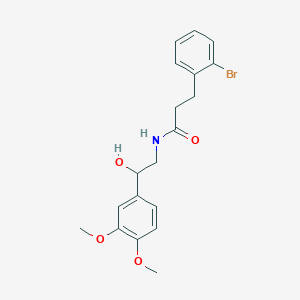

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

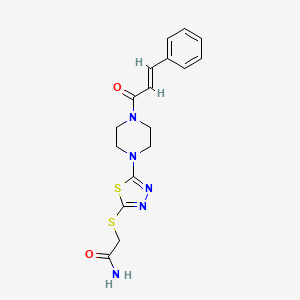

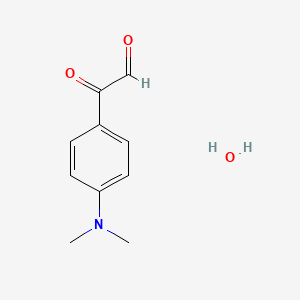

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)

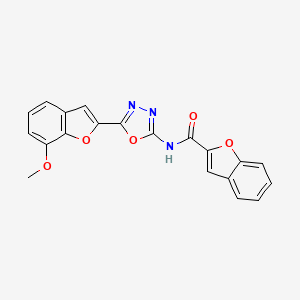

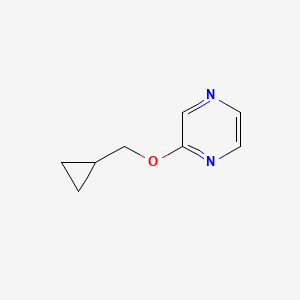

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)